JPE-1375

Pharmacodynamics In Vivo Efficacy C5aR1 Antagonism

Choose JPE-1375 when your protocol demands transient, time-defined C5aR1 blockade. Unlike PMX53 (t1/2 1.3 h, Vss 8.11 μg/mL), JPE-1375 clears rapidly (t1/2 0.13 h, Vss 0.66 μg/mL) and avoids confounding off-target NK2/MrgX2 activities. Its balanced human‑murine potency (IC50 111 nM on human C5aR) makes it the tool of choice for acute inflammation models, renal‑fibrosis studies, or ocular complement research. JPE-1375 delivers cleaner, shorter‑duration inhibition than earlier cyclic peptides, giving you confidence in mechanistic readouts.

Molecular Formula C49H63FN10O9
Molecular Weight 955.1 g/mol
Cat. No. B12394651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJPE-1375
Molecular FormulaC49H63FN10O9
Molecular Weight955.1 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CC(=O)NC(=O)N5
InChIInChI=1S/C49H63FN10O9/c1-29(2)17-22-34(43(63)56-38(27-32-18-20-33(50)21-19-32)45(65)55-36(42(52)62)25-30-11-5-3-6-12-30)53-47(67)40-16-10-24-60(40)48(68)35(15-9-23-51)54-44(64)37(26-31-13-7-4-8-14-31)57-46(66)39-28-41(61)59-49(69)58-39/h3-8,11-14,18-21,29,34-40H,9-10,15-17,22-28,51H2,1-2H3,(H2,52,62)(H,53,67)(H,54,64)(H,55,65)(H,56,63)(H,57,66)(H2,58,59,61,69)/t34-,35-,36-,37-,38-,39-,40-/m0/s1
InChIKeyHXKFHHNEFCZKPG-OAKHNGAUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JPE-1375 Procurement Guide: Understanding This Peptidomimetic C5aR1 Antagonist for Inflammation & Complement Research


JPE-1375 is a hexameric linear peptidomimetic small molecule (MW 955.08) [1] that functions as a selective antagonist of the complement C5a receptor 1 (C5aR1/CD88) . It was developed through systematic optimization of cyclic peptide C5aR1 antagonist backbones, particularly PMX53, to improve receptor specificity and in vivo activity [2]. JPE-1375 inhibits C5a binding to human C5aR with an IC₅₀ of 111 nM in transfected HEK-293 cells [3] and demonstrates high microsomal stability and activity in murine models [4].

Why JPE-1375 Cannot Be Simply Replaced with Another C5aR1 Antagonist: A Comparator-Based Analysis


While multiple C5aR1 antagonists exist (PMX53, PMX205, avacopan, W-54011, DF2593A), substitution with JPE-1375 is not straightforward. JPE-1375 is a linear peptidomimetic designed specifically to reduce off-target activities seen with earlier cyclic peptides like PMX53 (e.g., NK2 and MrgX2 receptor interactions) [1]. Its in vivo active duration is significantly shorter than PMX53 (<2 hours vs. up to 6 hours), making it more suitable for acute, time-defined studies [2]. Its pharmacokinetic profile, characterized by a very short half-life (0.13 h) and low volume of distribution at steady state (Vss 0.66 μg/mL), contrasts sharply with PMX53 (t1/2 1.30 h, Vss 8.11 μg/mL) [3]. Furthermore, JPE-1375's potency in inhibiting PVL-induced cytotoxicity is not equivalent to avacopan, PMX205, or W-54011, as shown in head-to-head studies [4]. These quantifiable differences mandate compound-specific selection based on experimental goals rather than simple class-level substitution.

JPE-1375: Head-to-Head Quantitative Differentiation Against Key Comparators


In Vivo Pharmacodynamic Duration: JPE-1375 Exhibits Significantly Shorter ET50 than PMX53 in Mouse Model

In a head-to-head comparison using a mouse C5a pharmacodynamic model, JPE-1375 demonstrated a significantly shorter in vivo active duration compared to PMX53 [1]. This difference is critical for experimental designs requiring acute, time-defined C5aR1 blockade.

Pharmacodynamics In Vivo Efficacy C5aR1 Antagonism

Pharmacokinetic Differentiation: JPE-1375's Rapid Clearance and Minimal Distribution Volume vs. PMX53

Direct pharmacokinetic analysis following a single 1 mg/kg i.v. dose in WT mice revealed stark differences in elimination and distribution parameters between JPE-1375 and PMX53 [1].

Pharmacokinetics Drug Metabolism In Vivo Exposure

PVL Cytotoxicity Protection: JPE-1375 Shows Lower Protective Efficacy than Avacopan, PMX205, and W-54011 In Vitro

A 2024 study tested six C5aR (ant)agonists head-to-head for their ability to attenuate Panton-Valentine leukocidin (PVL)-induced cytotoxicity on human PMNs [1]. JPE-1375 was included but did not achieve the significant EC50 shifts observed with other compounds.

PVL Cytotoxicity Staphylococcus aureus C5aR1 Antagonism

Receptor Specificity: JPE-1375 Was Engineered to Reduce PMX53's Off-Target Activities

JPE-1375 was developed through rational design to improve upon the receptor specificity of its predecessor, PMX53 [1]. PMX53 has documented off-target activity at tachykinin NK2 and MrgX2 receptors, which can confound results in certain experimental systems [2].

Receptor Selectivity Off-Target Effects Drug Design

Optimal Research Applications for JPE-1375 Based on Quantitative Differentiation Evidence


Acute In Vivo Pharmacodynamic Studies Requiring Rapid On/Off C5aR1 Blockade

JPE-1375's short median effective time (ET50 = 1.3 h for PMN mobilization) and rapid clearance (t1/2 = 0.13 h) make it the preferred tool compound for experiments needing transient, well-defined C5aR1 inhibition, such as in acute inflammation models or time-resolved signaling studies [1].

Murine Models of Complement-Driven Inflammation (Arthus Reaction, Renal Fibrosis)

JPE-1375 exhibits high activity on murine C5aR and has been successfully employed in a mouse reverse passive Arthus reaction model and an experimental renal fibrosis model [1]. Its balanced human/murine potency (IC₅₀ = 111 nM on human C5aR) makes it a robust cross-species research tool for preclinical inflammation studies [2].

Experiments Requiring Minimized Off-Target Signaling (NK2/MrgX2)

Where PMX53's known off-target activities at NK2 and MrgX2 receptors could confound interpretation, JPE-1375's improved receptor specificity design offers a cleaner alternative for C5aR1-focused mechanistic studies [1].

Ophthalmic Research (Geographic Atrophy / Dry AMD)

JPE-1375 was advanced to preclinical development by Jerini Ophthalmic specifically for geographic atrophy in dry age-related macular degeneration, targeting complement-driven inflammation in the eye [1]. This validated application supports its use in ocular complement research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for JPE-1375

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.